Methods and Technical Details
The synthesis of Yellow 10 involves a two-step process that includes a condensation reaction followed by sulfonation. The initial step typically involves the condensation of quinaldine with phthalic anhydride or phthalic acid. This reaction can be carried out in the presence of solvents such as recycled phthalic acid, which also serves as a reactant. The conditions for this reaction generally require heating the mixture to temperatures between 45°C and 75°C for several hours, achieving high yields of over 85% with minimal contaminants .
In addition to the traditional method, alternative synthesis routes have been explored. For example, a one-step process can condense a sulfonated intermediate directly, streamlining production and reducing waste . Another method involves diazotization reactions using metha amino phenon and sodium nitrite under acidic conditions, followed by coupling with methyl ketone pyridine solutions .
Structure and Data
The molecular structure of Yellow 10 consists of a quinophthalone backbone with sulfonic acid groups that enhance its solubility in water. Its chemical formula can be represented as C15H11N2NaO4S, indicating the presence of nitrogen and sulfur atoms alongside carbon, hydrogen, and oxygen. The specific structural features contribute to its vivid yellow color and functional properties in various applications.
Reactions and Technical Details
Yellow 10 undergoes several chemical reactions during its synthesis and application processes. The primary reactions include:
These reactions are critical for achieving the desired properties of Yellow 10, including color intensity and solubility.
Process and Data
The mechanism of action for Yellow 10 primarily involves its interaction with light, where it absorbs specific wavelengths that correspond to its yellow appearance. The dye's ability to dissolve in aqueous solutions allows it to disperse evenly in various matrices such as food products or cosmetic formulations. This property is crucial for ensuring consistent coloring across products.
Physical Properties
Chemical Properties
These properties make Yellow 10 suitable for various applications while ensuring safety and efficacy.
Scientific Uses
Yellow 10 finds extensive use in multiple industries:
Research continues into optimizing its synthesis and expanding its applications while ensuring compliance with health regulations .
Volume 10 crystallized the tensions between aesthetic idealism and commercial pragmatism under editor Henry Harland. His pseudonymous essay "The Yellow Dwarf" (included in Volume 10) articulated a gendered literary dichotomy: "Dog-Literature" (popular, masculine: e.g., Arthur Conan Doyle) versus "Cat-Literature" (complex, feminine: e.g., Alice Meynell) [2] [6]. This framework implicitly defended The Yellow Book’s shift toward "difficult" female writers, positioning them against Victorian mass-market tastes. However, Harland’s curation faced criticism for obscuring power imbalances—female sub-editors like Ella D’Arcy received less prominence, and the magazine’s association with "feminine" content coincided with declining reviews [2] [6]. The volume’s thematic focus on landscapes and spiritual uncertainty (e.g., Eva Gore-Booth’s poem "Finger-Posts") further reflected anxieties about cultural "decay" in a rapidly modernizing era [2]. Notably, Volume 10’s prioritization of female contributors contrasted sharply with Volume 1 (1894), which featured only three female writers and no female artists [6] [10].
Yellow’s dual symbolism—divine light and moral decay—permeated 1890s art and literature. Chromatically, it evoked both transcendence (Buddhist divinity, Van Gogh’s Sunflowers) and corruption (Judas’ robes, "yellow journalism") [1] [5] [9]. The Yellow Book’s cover weaponized this duality: its bold yellow binding referenced illicit French novels (wrapped in yellow paper) and Joris-Karl Huysmans’ À rebours (1884)—a Decadent manifesto dubbed "the yellow book" in Oscar Wilde’s The Picture of Dorian Gray (1891) [6] [8]. Huysmans’ protagonist Des Esseintes epitomized the movement’s "elegant nihilism," favoring artificiality over nature and art over morality [4] [8].
Table 2: Symbolic Meanings of Yellow in 1890s Culture
Context | Positive Connotation | Negative Connotation |
---|---|---|
Religious Art | Divine light (Buddhism) | Betrayal (Judas’ robes) |
Literature | Intellectual complexity | Decay ("yellow journalism") |
Pigments | Luminosity (Indian Yellow) | Toxicity (orpiment/arsenic) |
Decadent Movement | Aesthetic rebellion | Moral degeneration |
In Volume 10, yellow’s ambiguity surfaced in Katharine Cameron’s idyllic "Babies and Brambles" versus Frances Macdonald’s ominous "Ill Omen" [2]. The Decadent embrace of yellow as the "color of jaundice" (jaune in French) mirrored fin-de-siècle Europe’s preoccupation with societal decline—a theme echoed in Wilde’s "Symphony in Yellow" and Félicien Rops’ Satanic illustrations [8] [9]. Even the pigment Indian Yellow (used by Volume 10 artists) embodied paradox: derived from malnourished cows, its luminous beauty concealed exploitation [9]. Thus, Volume 10 became a "cultural compound" where gender innovation, artistic risk, and chromatic meaning catalyzed modernity’s fraught birth.
Compound Name Reference Table
Term | Context |
---|---|
Yellow 10 | The Yellow Book, Volume 10 (July 1896) |
Indian Yellow | Artists’ pigment with exploitative origins |
Orpiment | Toxic arsenic-based yellow pigment |
Naples Yellow | Synthetic lead-antimonate pigment |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 36671-85-9
CAS No.: 203860-42-8